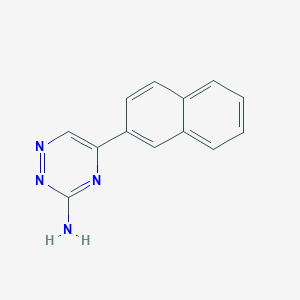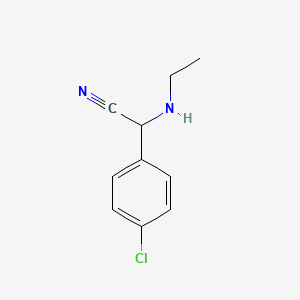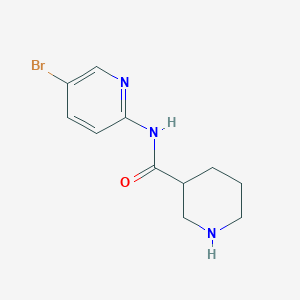![molecular formula C10H7ClN4S B1417324 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094354-50-3](/img/structure/B1417324.png)
6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine, also known as CPT, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that can be used to study the structure and function of biological systems. CPT is a member of the heterocyclic aromatic compounds that are known for their ability to interact with proteins and other biological molecules. CPT has been used in a variety of studies, including those involving signal transduction, enzymatic activity, and protein-protein interactions.
Scientific Research Applications
Synthesis and Structural Characterization
Recent studies have focused on the synthesis and characterization of pyridazine derivatives due to their significant biological properties, including anti-tumor and anti-inflammatory activities. Compounds structurally similar to 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine have been synthesized and characterized using NMR, IR, and mass spectral studies, with their structures confirmed by X-ray diffraction. These compounds, including variations with methylphenoxy and fluorophenoxy substituents, have been analyzed for their crystalline structures, exhibiting different crystal systems and space groups. Density Functional Theory (DFT) calculations were employed to understand their HOMO-LUMO energy levels and other quantum chemical parameters, revealing insights into their molecular properties and interactions (Sallam et al., 2021).
Molecular Aggregation and Lipophilicity
Research on the nucleophilic substitution reactions and molecular aggregation of related compounds, such as 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine, has shed light on their structural and lipophilic characteristics. The synthesis processes and the analysis of their co-crystallization with acetic acid have been detailed, providing valuable data on their lipophilicity correlated with chlorine substitution. This information contributes to understanding the physicochemical properties of pyridazine derivatives, which are crucial for their application in medicinal chemistry (Katrusiak & Katrusiak, 2010).
Antimicrobial and Antiviral Activities
The antimicrobial activities of novel 3-substituted [1,2,4] Triazolo[4,3-b]pyridazines derivatives have been explored, showing good to moderate activity against various microorganisms. Such derivatives have been synthesized through the reaction of heteroaryl hydrazone with an intermediate subjected to oxidative cyclization, highlighting the potential of pyridazine derivatives in developing new antimicrobial agents (Ruso et al., 2014). Furthermore, certain pyridazine derivatives have demonstrated promising antiviral activity against hepatitis A virus (HAV), with specific compounds showing significant effects compared to other tested compounds, indicating their potential in antiviral drug development (Shamroukh & Ali, 2008).
Applications in High-Energy Materials
Bicyclic fused [1,2,4]triazolo[4,3-b]pyridazine compounds have been investigated for their use in constructing new low-sensitivity high-energy materials. These studies involve the synthesis and characterization of compounds with evaluated properties such as detonation velocities, pressures, and thermal stability. The findings reveal that such compounds exhibit high energy with low sensitivities, making them suitable for applications in materials science, particularly in the development of explosive materials with enhanced safety profiles (Chen et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that similar compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
6-chloro-3-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-8-3-4-9-12-13-10(15(9)14-8)6-7-2-1-5-16-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBFZKPLPRFQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)



![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)





![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)